3H-Imidazo[4,5-C]pyridine-2-propanamine
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Overview
Description
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.
Uniqueness
3-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-1-amine is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion allows for a broader range of chemical reactivity and potential biological activity compared to its simpler counterparts.
Properties
CAS No. |
933725-29-2 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-(3H-imidazo[4,5-c]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-4-1-2-9-12-7-3-5-11-6-8(7)13-9/h3,5-6H,1-2,4,10H2,(H,12,13) |
InChI Key |
PVOYCACUEMACAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CCCN |
Origin of Product |
United States |
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